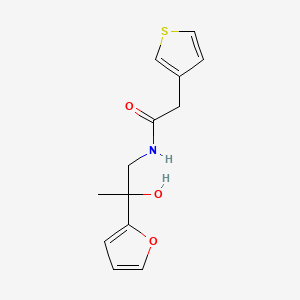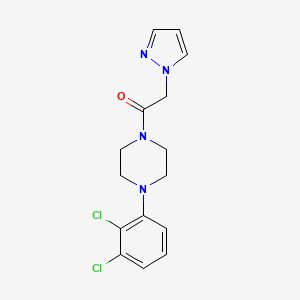
1-(4-(2,3-dichlorophenyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(2,3-dichlorophenyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known by its chemical name, DPPE, and has been synthesized using various methods. In
Mecanismo De Acción
The exact mechanism of action of DPPE is not fully understood. However, it has been suggested that DPPE may act as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor. DPPE has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Biochemical and Physiological Effects:
DPPE has been shown to have several biochemical and physiological effects. It has been found to increase the levels of dopamine, norepinephrine, and serotonin in the brain. DPPE has also been shown to increase the levels of BDNF, as mentioned earlier. Additionally, DPPE has been found to decrease the levels of corticosterone, a stress hormone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPPE has several advantages for lab experiments. It is a stable compound that can be easily synthesized in good yields. DPPE is also soluble in various solvents, making it easy to work with. However, DPPE has some limitations in lab experiments. It has been found to have low oral bioavailability, which may limit its use in animal studies. Additionally, DPPE has been shown to have some toxicity in high doses.
Direcciones Futuras
There are several future directions for the study of DPPE. One direction is to investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in the treatment of cancer. Additionally, more research is needed to fully understand the mechanism of action of DPPE and its biochemical and physiological effects.
Métodos De Síntesis
DPPE can be synthesized using various methods, including the reaction of 2-(1H-pyrazol-1-yl)ethanone with 4-(2,3-dichlorophenyl)piperazine in the presence of a base. Another method involves the reaction of 4-(2,3-dichlorophenyl)piperazine with 2-chloroacetyl pyrazole in the presence of a base. Both methods have been reported to yield DPPE in good yields.
Aplicaciones Científicas De Investigación
DPPE has been studied extensively for its potential therapeutic applications. It has been found to have anxiolytic, antidepressant, and antipsychotic properties. DPPE has also been shown to have potential in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, DPPE has been investigated for its potential use in the treatment of cancer.
Propiedades
IUPAC Name |
1-[4-(2,3-dichlorophenyl)piperazin-1-yl]-2-pyrazol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4O/c16-12-3-1-4-13(15(12)17)19-7-9-20(10-8-19)14(22)11-21-6-2-5-18-21/h1-6H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPCWHNPQXCGNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C(=CC=C2)Cl)Cl)C(=O)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2,3-dichlorophenyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Benzyloxy)-2-oxoethyl]-1-methylhydrazinium trifluoroacetate](/img/structure/B2854243.png)
![N-(2,3-dichlorophenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide](/img/structure/B2854247.png)
![3-benzyl-8-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2854248.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-fluoro-N,2-dimethylbenzenesulfonamide](/img/structure/B2854252.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2854253.png)
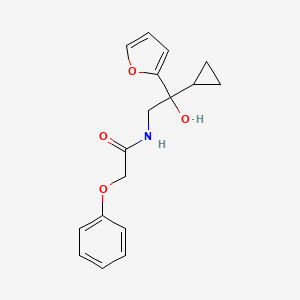
![N-(4-methoxyphenyl)-2-((4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2854255.png)
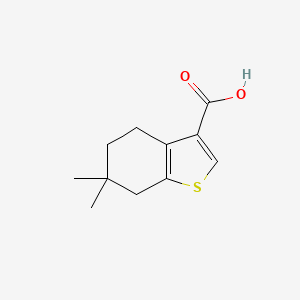
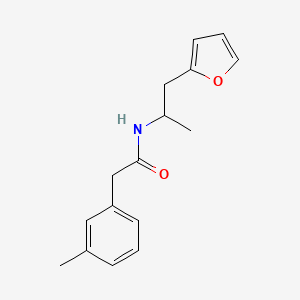
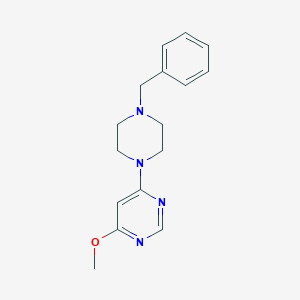

![Ethyl 4-[[(Z)-2-cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2854261.png)
